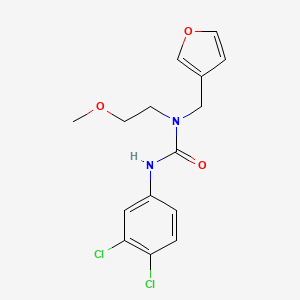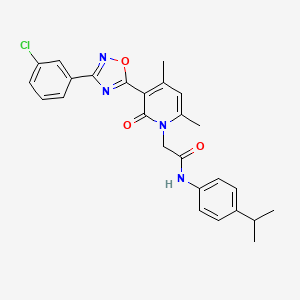
2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide" is a structurally complex molecule that appears to be related to a class of compounds with potential anticancer properties. The related compounds have been synthesized and characterized for their cytotoxic effects on various cancer cell lines, including PANC-1, HepG2, and MCF7 . These compounds are part of a broader category of acetamide derivatives that have been explored for their biological activities.
Synthesis Analysis
The synthesis of related compounds involves a linear synthesis approach, where novel 2-chloro N-aryl substituted acetamide derivatives are created . The process includes the use of 1,3,4-oxadiazole as a core structure, which is a common feature in medicinal chemistry due to its resemblance to biologically active heterocycles. The synthesis is characterized by techniques such as LCMS, IR, 1H and 13C spectroscopies, and elemental analysis, ensuring the correct structure and purity of the compounds .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various spectroscopic methods. For instance, the orientation of the chlorophenyl ring in a similar compound, "2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide," has been determined to be at an angle of 7.1° with respect to the thiazole ring . This kind of structural information is crucial for understanding the molecular interactions and the potential binding modes of the compounds with their biological targets.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored through cyclization reactions. For example, the cyclization of N-arylidene-2-(acetamido)-3-(4-chlorophenyl)acrylohydrazides leads to the formation of 1-arylideneamino-4-(4-chlorobenzylidene)-2-methyl-1H-imidazolin-5(4H)-ones . These reactions are typically carried out using acetic anhydride and are confirmed by spectral data, which is indicative of the formation of the desired products .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are inferred from their intermolecular interactions and crystal packing. For instance, in the crystal structure of a related compound, molecules are linked via C—H⋯O intermolecular interactions, forming chains that propagate in a zigzag manner along the crystal axis . These properties can influence the solubility, stability, and bioavailability of the compounds, which are important factors in drug design and development.
Wissenschaftliche Forschungsanwendungen
α-Glucosidase Inhibition for Diabetes Management
Research on N-aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide has highlighted their potential as α-glucosidase inhibitors, making them promising candidates for the management of diabetes through the modulation of postprandial hyperglycemia. Molecular modeling and ADME predictions support these findings, indicating that similar compounds may be valuable leads in drug discovery for diabetes treatment (Iftikhar et al., 2019).
Corrosion Inhibition
Acetamide derivatives, including those synthesized via amidation reactions, have shown promise as corrosion inhibitors. These compounds have been tested on steel in acidic and oil medium environments, revealing their potential to significantly reduce corrosion rates, which could be beneficial in extending the life of metal structures and components (Yıldırım & Cetin, 2008).
Antibacterial and Anti-enzymatic Activities
Synthesis and evaluation of 1,3,4-oxadiazole and acetamide derivatives have shown antibacterial and anti-enzymatic activities. These compounds exhibit potential as inhibitors of bacterial growth and could provide a basis for the development of new antibacterial agents. This research underscores the versatility of 1,3,4-oxadiazole derivatives in combating microbial resistance (Nafeesa et al., 2017).
Enzyme Inhibition for Neurodegenerative Diseases
Studies on 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide derivatives have indicated their activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases such as Alzheimer's. These findings suggest the potential of similar compounds in the development of treatments for neurodegenerative conditions (Rehman et al., 2013).
Eigenschaften
IUPAC Name |
2-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN4O3/c1-15(2)18-8-10-21(11-9-18)28-22(32)14-31-17(4)12-16(3)23(26(31)33)25-29-24(30-34-25)19-6-5-7-20(27)13-19/h5-13,15H,14H2,1-4H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHQKRUDXTURSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=C(C=C2)C(C)C)C3=NC(=NO3)C4=CC(=CC=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-ethoxyphenoxy)ethanone](/img/structure/B2518295.png)

![N-[(6-methyl-1H-indazol-5-yl)carbamothioyl]benzamide](/img/structure/B2518298.png)

![2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran](/img/structure/B2518301.png)
![2-(8-ethoxy-3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2518307.png)
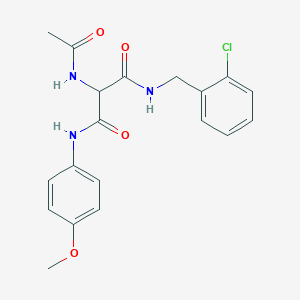
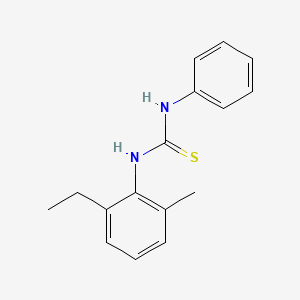
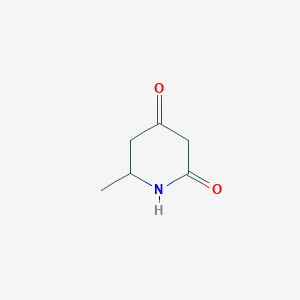

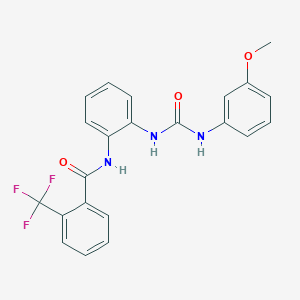
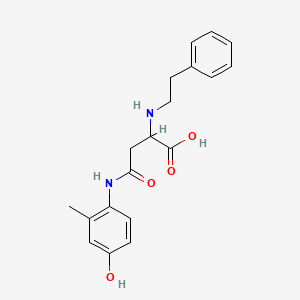
![1-[3-[(3-Methylphenyl)methyl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2518316.png)
